REACTION_CXSMILES
|
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[O:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.[C:12]([OH:23])(=[O:22])[C:13]1[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:15]([O-:17])=[O:16].[K+:24]>C(O)(=O)C>[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[O:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.[C:12]([OH:23])(=[O:22])[C:13]1[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:15]([O-:17])=[O:16].[K+:24] |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
KHP
|
Quantity
|
2.5452 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)[O-])=CC=CC1)(=O)O.[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
perchloric acid dioxane
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)O.O1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
potassium hydrogen phthalate
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)[O-])=CC=CC1)(=O)O.[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |